molecular formula C12H14O3 B14338960 Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate CAS No. 101128-43-2

Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate

Cat. No.: B14338960
CAS No.: 101128-43-2
M. Wt: 206.24 g/mol
InChI Key: UIPILZIZHDQRRN-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a 2-(4-methylphenyl)-2-oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate typically involves the esterification of 2-(4-methylphenyl)-2-oxoacetic acid with propan-2-ol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-methylphenyl)-2-oxoacetic acid.

    Reduction: Propan-2-yl 2-(4-methylphenyl)-2-hydroxyacetate.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound may also act as an inhibitor of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenyl)-2-oxoacetate
  • Ethyl 2-(4-methylphenyl)-2-oxoacetate
  • Butyl 2-(4-methylphenyl)-2-oxoacetate

Uniqueness

Propan-2-yl 2-(4-methylphenyl)-2-oxoacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

101128-43-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

propan-2-yl 2-(4-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C12H14O3/c1-8(2)15-12(14)11(13)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

UIPILZIZHDQRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)OC(C)C

Origin of Product

United States

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